![molecular formula C3H2IN3O2 B2770533 3-Iodo-4-nitro-1H-pyrazole CAS No. 1395443-08-9](/img/structure/B2770533.png)
3-Iodo-4-nitro-1H-pyrazole
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Overview
Description
3-Iodo-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the third position and a nitro group at the fourth position of the pyrazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-nitro-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 4-nitro-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for the reduction of the nitro group.
Major Products Formed
Substitution: Products such as 3-azido-4-nitro-1H-pyrazole or 3-thiocyanato-4-nitro-1H-pyrazole.
Reduction: 3-Iodo-4-amino-1H-pyrazole.
Oxidation: Products depend on the specific conditions and reagents used.
Scientific Research Applications
3-Iodo-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-4-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-pyrazole:
3,5-Diiodo-4-nitro-1H-pyrazole: Contains an additional iodine atom, which can further influence its chemical properties and reactivity.
Uniqueness
3-Iodo-4-nitro-1H-pyrazole is unique due to the presence of both the iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Iodo-4-nitro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features an iodine atom at the 3-position and a nitro group at the 4-position of the pyrazole ring. The synthesis of this compound can be achieved through various methods, including nitration reactions and cross-coupling techniques. For example, one effective method involves the nitration of 3-iodo-1H-pyrazole derivatives using concentrated nitric acid and sulfuric acid .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the iodine atom may participate in halogen bonding, influencing the compound's binding affinity to its targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which include:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications as antimicrobial agents.
- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, with some compounds exhibiting significant anti-inflammatory activity comparable to standard drugs .
- Antitumor Properties : Certain derivatives have been investigated for their antiproliferative effects against cancer cell lines. For instance, compounds related to pyrazoles have shown promising results in inhibiting tumor growth .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory activity, with some compounds achieving up to 85% inhibition of TNF-α at specific concentrations .
- Another investigation highlighted the potential of pyrazole derivatives as effective monoamine oxidase B (MAO-B) inhibitors, indicating their relevance in treating neurodegenerative diseases .
Properties
IUPAC Name |
5-iodo-4-nitro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2IN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUVQFQJTKBFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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